molecular formula C10H8N4O B13629942 2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile

2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile

Cat. No.: B13629942
M. Wt: 200.20 g/mol
InChI Key: MWZVMZICRMGTIA-UHFFFAOYSA-N
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Description

2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile (CAS 1153947-95-5) is a versatile quinazolinone derivative of significant interest in medicinal and synthetic chemistry. The compound features a quinazolin-4(3H)-one core, a prominent scaffold in bioactive molecules, substituted with an amino group and a cyano-containing acetronitrile chain. Quinazolinone derivatives are extensively researched for their wide spectrum of pharmacological activities, including potential as anticancer agents, with some compounds acting as dual inhibitors of key receptors like EGFR and VEGFR-2 . Furthermore, the quinazolinone structure serves as a key precursor and building block for synthesizing more complex heterocyclic compounds and libraries for high-throughput screening . This reagent is provided with a high purity level (≥98%) and is intended for research and further manufacturing applications exclusively. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

2-(6-amino-4-oxoquinazolin-3-yl)acetonitrile

InChI

InChI=1S/C10H8N4O/c11-3-4-14-6-13-9-2-1-7(12)5-8(9)10(14)15/h1-2,5-6H,4,12H2

InChI Key

MWZVMZICRMGTIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N(C=N2)CC#N

Origin of Product

United States

Preparation Methods

Cyclization from N-chloroacetyl Anthranilic Acid Derivatives

A robust method reported for quinazolinone derivatives involves:

  • Step 1: N-chloroacetylation of anthranilic acid with chloroacetyl chloride under reflux in dry benzene.
  • Step 2: Cyclization of the N-chloroacetyl derivative with appropriate anilines in the presence of phosphorus oxychloride in dry toluene to form chloromethylquinazolinones.
  • Step 3: Reaction of chloromethylquinazolinones with nucleophiles such as potassium cyanide or other cyanide sources to introduce the acetonitrile group at the 3-position.

This method yields intermediates that can be further functionalized to obtain 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile or related derivatives.

Alkylation of Quinazolin-4(3H)-one Derivatives

Another synthetic strategy involves the alkylation of quinazolin-4(3H)-one derivatives:

  • Quinazolin-4(3H)-one derivatives are reacted with chloromethyl or bromomethyl cyanide reagents in the presence of bases such as potassium carbonate in dry dimethylformamide (DMF).
  • The reaction is typically carried out under inert atmosphere (argon) at moderate temperatures (~50 °C) for several hours.
  • After reaction completion, the mixture is worked up by aqueous extraction and organic solvent purification to isolate the desired acetonitrile-substituted quinazoline.

This approach allows for selective substitution at the 3-position of the quinazoline ring and is amenable to various substituents on the quinazoline core.

Representative Synthetic Procedure (Example)

Step Reagents and Conditions Description
1 Anthranilic acid + chloroacetyl chloride, reflux in dry benzene Formation of N-chloroacetyl anthranilic acid derivative
2 N-chloroacetyl derivative + aniline + phosphorus oxychloride, reflux in dry toluene Cyclization to chloromethylquinazolinone intermediate
3 Chloromethylquinazolinone + potassium cyanide, base, DMF, 50 °C, 4 h Nucleophilic substitution introducing acetonitrile group
4 Workup: aqueous extraction, drying, solvent removal Isolation of 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile

Characterization and Purity Confirmation

The synthesized 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile is characterized by:

Data Summary Table

Parameter Details
Chemical Name 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile
Molecular Formula C10H8N4O
Molecular Weight 200.20 g/mol
CAS Number Not specified in sources
Key Synthetic Steps N-chloroacetylation, cyclization, nucleophilic substitution
Common Reagents Anthranilic acid, chloroacetyl chloride, anilines, phosphorus oxychloride, potassium cyanide
Typical Solvents Benzene, toluene, DMF
Reaction Conditions Reflux, inert atmosphere, moderate temperature (50 °C)
Purification Methods Extraction, drying, solvent evaporation, chromatography
Characterization Techniques NMR, elemental analysis, MS, TLC

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile moiety undergoes nucleophilic substitution under basic or catalytic conditions:

  • Hydrolysis : Forms carboxylic acid derivatives using H<sub>2</sub>SO<sub>4</sub> or NaOH.

  • Amidation : Reacts with amines (e.g., hydrazines) to yield amidine derivatives, as seen in the synthesis of antiviral quinazolinediones .

Example Reaction Pathway :

text
2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile + Hydrazine → 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetamidine [7]

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

  • Microwave-assisted cyclization : Reacts with isatoic anhydride to generate indoloquinazolinones under MW irradiation (KF/Al<sub>2</sub>O<sub>3</sub>, DMA solvent) .

  • Copper-catalyzed reactions : Forms 3-alkylated quinazolin-4(3H)-ones via imidoylative cross-coupling with amines (Cu(OAc)<sub>2</sub>, Et<sub>3</sub>N) .

Key Data :

Reaction TypeCatalystYield (%)ProductSource
CyclocondensationKF/Al<sub>2</sub>O<sub>3</sub>70–78Indoloquinazolinones
Imidoylative cross-couplingCu(OAc)<sub>2</sub>65–813-Alkylated quinazolin-4(3H)-ones

Amino Group Reactivity:

  • Acylation : Forms amides with acyl chlorides (e.g., phenoxyacetyl chloride) .

  • Alkylation : Reacts with alkyl halides (e.g., iodoethane) to produce N-alkyl derivatives .

Quinazolinone Core Modifications:

  • Electrophilic substitution : Bromination or chlorination at the 6-position enhances biological activity .

  • Oxidation : Dess–Martin periodinane oxidizes alcohol derivatives to ketones .

Synthetic Example :

text
2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile + Iodoethane → 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)ethylnitrile [5]

Catalytic Coupling Reactions

The nitrile group enables participation in metal-catalyzed cross-couplings:

  • Suzuki–Miyaura : Forms biaryl derivatives using Pd catalysts .

  • Click Chemistry : Azide-alkyne cycloaddition for triazole-linked hybrids .

Structure–Activity Relationship (SAR) :
Modifications at the 6-position (e.g., Cl, Br) and nitrile group significantly impact bioactivity:

Substituent (R)Cytotoxicity IC<sub>50</sub> (µM)Target ActivitySource
4-Cl17.0 (A549 cells)Anticancer
4-Br8.58 (A549 cells)Enhanced selectivity

Oxidation and Reduction

  • Nitrile → Amine : Hydrogenation over Raney Ni yields primary amines.

  • Quinazolinone → Dihydroquinazoline : Selective reduction with NaBH<sub>4</sub> .

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (CAS 491876-95-0)
  • Structure: Differs in substituents: a chlorine atom replaces the 6-amino group, and the acetonitrile is at position 2 instead of 3 .
  • Electronic Properties: The chloro substituent is electron-withdrawing, reducing electron density on the quinazolinone ring compared to the electron-donating amino group in the target compound.
  • Physicochemical Data: Property Target Compound (6-Amino) 7-Chloro Derivative Molecular Formula C10H7N4O C10H6ClN3O Molecular Weight (g/mol) 215.19 231.63 Key Substituents 6-NH2, 4-O 7-Cl, 4-O
Thiophene-Pyrazolo-Pyrazine Acetonitrile (CAS 2098061-68-6)
  • Structure: Features a pyrazolo[1,5-a]pyrazine core with a thiophene substituent instead of a quinazolinone .
  • Electronic Properties: The thiophene contributes aromatic π-electron density, while the pyrazine core is less electron-deficient than quinazolinone. This may reduce intermolecular stacking interactions but improve solubility.
  • Molecular Weight : 244.32 g/mol (vs. 215.19 for the target compound).
Cytotoxic Tetrazine-Thiatriazocin Derivatives (Compounds 21 and 22)
  • Structure : Acetonitrile-linked tetrazine (compound 21) or thiatriazocin (compound 22) cores with a 4-chloro-3-methylphenyl group .
  • Pharmacological Relevance: These compounds exhibited cytotoxicity (IC50 values <10 µM in MTT assays) and antioxidant activity (ABTS radical scavenging).

Pharmacological and Reactivity Profiles

  • Cytotoxicity: Quinazolinones generally show stronger DNA-intercalating or kinase-inhibitory activity than pyrazine or tetrazine derivatives due to their planar aromatic systems. The 6-amino group in the target compound could enhance DNA binding via hydrogen bonding .
  • Reactivity: The acetonitrile group’s nitrile functionality allows nucleophilic additions or cyclization reactions. However, steric hindrance from the quinazolinone core may limit reactivity compared to less bulky analogs (e.g., methyl 2-(4-methyl-2-oxochromen-7-yloxy)acetate in ) .
  • HOMO/LUMO Dynamics: DFT studies on similar compounds () suggest that non-planar structures (e.g., compound 3 and 4 in ) exhibit localized HOMO/LUMO distributions on cyclic moieties. The target compound’s planar quinazolinone core may delocalize electron density, enhancing charge transfer interactions .

Key Differences and Implications

Feature Target Compound 7-Chloro Derivative Thiophene-Pyrazine Tetrazine Derivatives
Core Structure Quinazolinone Quinazolinone Pyrazolo-pyrazine Tetrazine/Thiatriazocin
Substituents 6-NH2, 4-O 7-Cl, 4-O Thiophene 4-Chloro-3-methylphenyl
Electron Effects Electron-donating (NH2) Electron-withdrawing (Cl) Aromatic (thiophene) Variable (depends on core)
Bioactivity Inferred kinase/DNA binding Likely lower solubility Unreported Cytotoxic, antioxidant
Synthetic Utility Nitrile for derivatization Similar Limited High (versatile cores)

Research Findings and Gaps

  • Quantum Chemical Insights: Non-planar analogs () show reduced conjugation, suggesting the target compound’s planarity may enhance bioactivity .
  • Pharmacological Data: While tetrazine-thiatriazocin derivatives () demonstrate cytotoxicity, direct data on the target compound’s activity are lacking. The 6-amino group’s role in modulating toxicity or selectivity remains speculative.
  • Synthetic Challenges: The quinazolinone core’s steric bulk may complicate further functionalization of the acetonitrile group compared to simpler heterocycles.

Biological Activity

2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile, a compound with the molecular formula C10H8N4O and a molar mass of 200.2 g/mol, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C10H8N4O
  • Molar Mass : 200.2 g/mol
  • CAS Number : 1153947-95-5

Anticancer Activity

Recent studies have shown that quinazoline derivatives, including 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile, exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of several quinazoline derivatives against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The most potent derivatives displayed cytotoxicity significantly greater than standard treatments like 5-FU .
    • Table 1 summarizes the cytotoxic effects observed:
    CompoundCell LineIC50 (µM)
    5tSW620<5
    5tPC-3<5
    5tNCI-H23<5
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity is linked to the activation of caspases, which are crucial for apoptosis. Certain derivatives were found to enhance procaspase-3 activation by nearly 200% compared to control compounds .

Antimicrobial Activity

In addition to its anticancer properties, 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile has demonstrated antimicrobial activity.

  • Antibacterial Studies :
    • Research indicates that quinazoline derivatives can inhibit the growth of various bacterial strains. In particular, compounds related to quinazoline structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
    • Table 2 provides a summary of antimicrobial efficacy:
    CompoundBacterial StrainMIC (µg/mL)
    Quinazoline Derivative AE. coli0.0195
    Quinazoline Derivative BS. aureus0.0048
    Quinazoline Derivative CC. albicans0.039

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. For instance:

  • Substituents at the C-6 position have been shown to enhance cytotoxicity, with halogenated compounds exhibiting increased potency .
  • Molecular docking studies suggest that certain configurations may improve binding affinity to target proteins involved in cancer progression and microbial resistance .

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile:

  • Case Study on Anticancer Properties :
    • A synthesized derivative was tested against multiple cancer cell lines and showed promising results with IC50 values significantly lower than those of existing therapies .
  • Case Study on Antimicrobial Efficacy :
    • A study focused on a series of quinazoline derivatives demonstrated their effectiveness against MRSA, with minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL .

Q & A

Q. How can the molecular structure of 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile be experimentally determined?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to identify functional groups (e.g., nitrile, quinazolinone rings) and verify substituent positions. Compare spectra with structurally similar compounds .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals and analyze diffraction patterns. For example, analogous compounds like 2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile have been resolved via this method .
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to validate the molecular formula.

Q. What key physicochemical properties are critical for experimental design, and how are they measured?

Methodological Answer:

Property Measurement Technique Example Data (Predicted/Experimental)
Polar Surface Area (PSA) Computational tools (e.g., Molinspiration) predict PSA to assess solubility and membrane permeability.PSA = ~80.5 Ų (for analogous acetonitrile derivatives) .
pKa Potentiometric titration or UV-spectroscopy in buffered solutions.Predicted pKa = 0.21 ± 0.10 (adjust for solvent effects) .
Solubility Shake-flask method in solvents (e.g., DMSO, acetonitrile) followed by HPLC quantification.Use acetonitrile as a reference solvent system .
Thermal Stability Differential Scanning Calorimetry (DSC) or TGA to determine decomposition temperatures.Boiling point predicted at 525.2±60.0 °C .

Note: Predicted values require experimental validation due to structural variations .

Q. What safety protocols should be followed during handling?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Conduct reactions in fume hoods due to potential acetonitrile vapor release .
  • Waste Disposal: Neutralize nitrile-containing waste with alkaline hydrolysis (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of 2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrile?

Methodological Answer:

  • Factor Screening: Use a 2k^k factorial design to test variables (e.g., temperature, catalyst loading, solvent ratio). For example, a study on TiO2_2 photocatalysis employed DoE to minimize trial runs .
  • Response Surface Methodology (RSM): Optimize yield by modeling interactions between critical factors. A central composite design (CCD) is recommended for non-linear relationships .
  • Validation: Replicate center points to assess reproducibility.

Q. How can contradictions in spectroscopic or computational data be resolved?

Methodological Answer:

  • Cross-Validation: Compare computational predictions (e.g., DFT-calculated IR spectra) with experimental FT-IR results to identify discrepancies .
  • Multi-Technique Analysis: Resolve ambiguities in NMR assignments using 2D techniques (e.g., COSY, HSQC) .
  • Error Analysis: Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements (e.g., signal-to-noise ratios) .

Q. What computational strategies enhance reaction pathway design for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical methods (e.g., DFT, ab initio) to map energy barriers for cyclization or functionalization steps. ICReDD’s approach integrates these with experimental feedback .
  • Machine Learning (ML): Train models on existing quinazolinone reaction databases to predict regioselectivity in nitrile group modifications .
  • Transition State Analysis: Identify intermediates using Gaussian or ORCA software to refine synthetic routes .

Q. What reactor design considerations apply to scaling up synthesis?

Methodological Answer:

  • Batch vs. Flow Reactors: For exothermic steps (e.g., cyclization), flow reactors improve heat transfer and scalability .
  • Membrane Separation: Integrate ceramic membranes for in-situ removal of byproducts (e.g., HCl), as seen in CRDC subclass RDF2050104 .
  • Process Control: Implement PID controllers to maintain optimal pH and temperature during acetonitrile-mediated reactions .

Q. How can analytical methods be validated for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC Method Development:
    • Column: C18 (5 µm, 250 mm × 4.6 mm).
    • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid.
    • Validation Parameters: Assess linearity (R2^2 > 0.995), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%) .
  • Standard Addition: Spike samples with known concentrations to correct for matrix effects .

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